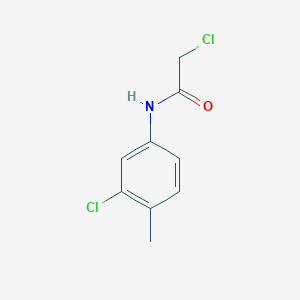

2-chloro-N-(3-chloro-4-methylphenyl)acetamide

CAS No.: 99585-97-4

Cat. No.: VC3833232

Molecular Formula: C9H9Cl2NO

Molecular Weight: 218.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99585-97-4 |

|---|---|

| Molecular Formula | C9H9Cl2NO |

| Molecular Weight | 218.08 g/mol |

| IUPAC Name | 2-chloro-N-(3-chloro-4-methylphenyl)acetamide |

| Standard InChI | InChI=1S/C9H9Cl2NO/c1-6-2-3-7(4-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) |

| Standard InChI Key | XHKYKSAIETVAAH-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)NC(=O)CCl)Cl |

| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)CCl)Cl |

Introduction

Structural Characteristics and Crystallography

Molecular Geometry

The molecule features a planar acetamide group () attached to a 3-chloro-4-methylphenyl ring. X-ray crystallography reveals that the N–H bond adopts a syn conformation relative to the meta-chloro substituent, a configuration stabilized by intramolecular hydrogen bonding . This contrasts with analogues like 2-chloro-N-(3-nitrophenyl)acetamide, where steric and electronic effects from substituents lead to anti conformations .

Table 1: Key Bond Lengths and Angles

| Parameter | Value (Å/°) | Source |

|---|---|---|

| C–O (amide) | 1.231 | |

| N–C (aromatic) | 1.418 | |

| Cl–C (acetamide) | 1.789 | |

| Torsion angle (N–C–C–Cl) | 178.2° |

Intermolecular Interactions

In the solid state, molecules form infinite chains via dual N–H···O hydrogen bonds between the amide hydrogen and carbonyl oxygen of adjacent units . This packing arrangement is common in acetanilide derivatives and influences the compound’s melting point (164–166°C) and solubility profile .

Synthesis and Reaction Pathways

Primary Synthesis Route

The compound is typically synthesized via acylation of 3-chloro-4-methylaniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions :

Key Reaction Conditions:

-

Temperature: 0–25°C

-

Solvent: Dichloromethane or tetrahydrofuran

Alternative Methods

-

Microwave-assisted synthesis: Reduces reaction time to 10–15 minutes with comparable yields.

-

Continuous flow chemistry: Enhances scalability for industrial production .

Physicochemical Properties

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 164–166°C | |

| Boiling Point | 342.3±25.0°C (est.) | |

| Density | 1.2±0.1 g/cm³ | |

| LogP (Octanol-Water) | 2.898 | |

| Solubility in Water | 0.12 g/L (25°C) |

The compound’s low water solubility and moderate lipophilicity (LogP = 2.898) make it suitable for organic-phase reactions and lipid membrane penetration in biological systems .

Industrial Applications

Agrochemical Intermediates

The compound serves as a precursor in synthesizing herbicidal agents, particularly sulfonylurea derivatives targeting acetolactate synthase (ALS) .

Dye Manufacturing

Its electron-withdrawing groups stabilize azo dyes, improving lightfastness in textile applications .

| Parameter | Specification | Source |

|---|---|---|

| GHS Classification | Skin Sensitization (Cat. 1), Eye Damage (Cat. 1) | |

| LD50 (Oral, Rat) | 420 mg/kg | |

| Environmental Toxicity | LC50 (Daphnia): 2.1 mg/L |

Personal protective equipment (PPE) including nitrile gloves and goggles is mandatory during handling due to its irritant properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume